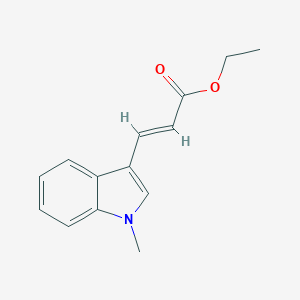

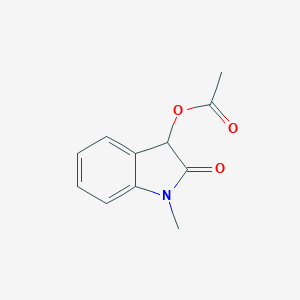

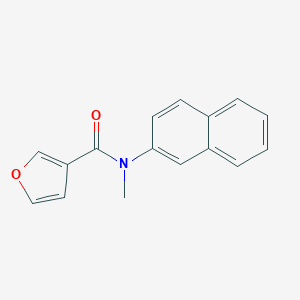

ethyl 3-(1-methyl-1H-indol-3-yl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate, also known as EMA, is a chemical compound that belongs to the family of indole derivatives. It is widely used in scientific research for its unique properties and potential applications.

Wirkmechanismus

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate reacts with ROS and undergoes a cyclization reaction, resulting in the formation of a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present in the sample. ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has been shown to selectively detect superoxide anion radicals and hydrogen peroxide, two major types of ROS, with high sensitivity and specificity.

Biochemical and physiological effects:

ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has been used to study the role of ROS in various biological processes, such as inflammation, aging, and cancer. It has been shown to inhibit the growth and migration of cancer cells by inducing ROS-mediated apoptosis. ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has also been used to monitor the oxidative stress levels in live animals and to investigate the effects of antioxidants and other therapeutic agents on ROS levels.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has several advantages for lab experiments, such as high sensitivity, selectivity, and stability. It can be easily incorporated into various experimental systems, such as cell cultures, tissues, and live animals. However, ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has some limitations, such as potential toxicity and interference with other fluorescent probes. Therefore, careful optimization and validation of experimental conditions are required to ensure accurate and reliable results.

Zukünftige Richtungen

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has great potential for future research in various fields, such as cancer biology, neurodegenerative diseases, and drug discovery. Some possible future directions include the development of more selective and sensitive ROS probes, the application of ethyl 3-(1-methyl-1H-indol-3-yl)acrylate in high-throughput screening assays, and the investigation of the role of ROS in cellular signaling and metabolism. Overall, ethyl 3-(1-methyl-1H-indol-3-yl)acrylate is a valuable tool for scientific research and has opened up new avenues for understanding the complex roles of ROS in health and disease.

Synthesemethoden

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate can be synthesized by the reaction of ethyl acrylate with 1-methyl-1H-indole-3-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism and yields ethyl 3-(1-methyl-1H-indol-3-yl)acrylate as a yellow liquid. The synthesis method is relatively simple and efficient, making ethyl 3-(1-methyl-1H-indol-3-yl)acrylate a readily available chemical for scientific research.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play important roles in various physiological and pathological processes. The detection of ROS is crucial for understanding their functions and developing therapeutic strategies for diseases associated with oxidative stress.

Eigenschaften

Molekularformel |

C14H15NO2 |

|---|---|

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

ethyl (E)-3-(1-methylindol-3-yl)prop-2-enoate |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10-15(2)13-7-5-4-6-12(11)13/h4-10H,3H2,1-2H3/b9-8+ |

InChI-Schlüssel |

HJABZKVWSXXFAN-CMDGGOBGSA-N |

Isomerische SMILES |

CCOC(=O)/C=C/C1=CN(C2=CC=CC=C21)C |

SMILES |

CCOC(=O)C=CC1=CN(C2=CC=CC=C21)C |

Kanonische SMILES |

CCOC(=O)C=CC1=CN(C2=CC=CC=C21)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)

![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)

![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)

![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)

![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)